molecular formula C7H5Br2F B7900125 1,2-Dibromo-3-fluoro-4-methylbenzene

1,2-Dibromo-3-fluoro-4-methylbenzene

Cat. No.: B7900125
M. Wt: 267.92 g/mol
InChI Key: QMPOXKVBXGQXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-3-fluoro-4-methylbenzene: is an organic compound with the molecular formula C7H5Br2F. It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one methyl group are substituted on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3-fluoro-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-fluoro-4-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. This could include the initial fluorination of 4-methylbenzene followed by sequential bromination steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products such as 1-amino-2-bromo-3-fluoro-4-methylbenzene.

    Oxidation: 1,2-Dibromo-3-fluoro-4-methylbenzoic acid.

    Reduction: 3-Fluoro-4-methylbenzene.

Scientific Research Applications

1,2-Dibromo-3-fluoro-4-methylbenzene is utilized in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dibromo-3-fluoro-4-methylbenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of substituted products. The fluorine atom can influence the reactivity and stability of the compound by altering the electron density on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromo-4-fluoro-3-methylbenzene
  • 1,3-Dibromo-5-fluoro-2-methylbenzene
  • 1,4-Dibromo-2-fluoro-3-methylbenzene

Uniqueness

1,2-Dibromo-3-fluoro-4-methylbenzene is unique due to the specific positions of the substituents on the benzene ring, which can significantly influence its chemical reactivity and physical properties. The presence of both bromine and fluorine atoms provides a distinct combination of electrophilic and nucleophilic sites, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1,2-dibromo-3-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPOXKVBXGQXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.